molecular formula C11H8N2O4 B6582832 1-(2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1031669-02-9

1-(2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6582832
CAS RN: 1031669-02-9
M. Wt: 232.19 g/mol
InChI Key: FJNCSPMCWLRUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, also known as THPPD, is an organic compound with a variety of potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 265.30 g/mol. THPPD is known to have antioxidant, anti-inflammatory, and other beneficial properties. It has been studied for its potential to be used in the treatment of diseases such as cancer, diabetes, and Alzheimer’s.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential to be used in the treatment of diseases such as cancer, diabetes, and Alzheimer’s. It has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. In addition, this compound has been studied for its potential to improve the efficacy of chemotherapy drugs.

Mechanism of Action

The exact mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, it is thought to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. It has also been suggested that this compound may act as a chemopreventive agent by preventing the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. Additionally, this compound has been found to have anti-aging and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is stable and non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can limit its use in certain experiments. Additionally, it is not easily absorbed by cells, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the study of 1-(2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione. These include further investigation into its potential to be used as a chemopreventive agent, its potential to be used in combination with other drugs to improve the efficacy of chemotherapy, and its potential to be used in the treatment of other diseases such as diabetes and Alzheimer’s. Additionally, further research is needed to better understand the exact mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential of this compound to be used in other applications such as cosmetics and food additives.

Synthesis Methods

1-(2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a series of reactions starting with 1,2-dihydroxy-1,3-benzodioxole. This compound is first reacted with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with hydrazine to form the hydrazone. Finally, the hydrazone is reacted with sodium nitrite to form this compound.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10-11(15)13(4-3-12-10)7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNCSPMCWLRUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CNC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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